Ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate
Overview
Description
Ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate typically involves the reaction of 4-bromoaniline with ethyl 2-bromoacetate in the presence of a base, such as potassium carbonate, to form the intermediate ethyl 2-(4-bromoanilino)acetate. This intermediate is then reacted with 2-aminothiazole under reflux conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups, such as amines or alcohols.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate, ammonia, or sodium alkoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiazole derivatives .
Scientific Research Applications
Ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, antiviral, and anticancer agents.
Industry: The compound can be utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the bromoaniline group can enhance binding affinity through halogen bonding. These interactions can modulate the activity of target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chloroanilino)acetate
- Ethyl 2-(4-fluoroanilino)acetate
- Ethyl 2-(4-methoxyanilino)acetate
Uniqueness
Ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate is unique due to the presence of the bromo group, which can enhance its reactivity and binding affinity compared to other similar compounds. The combination of the thiazole ring and the bromoaniline group provides a versatile scaffold for the development of new derivatives with diverse biological activities .
Properties
IUPAC Name |
ethyl 2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-2-18-12(17)7-11-8-19-13(16-11)15-10-5-3-9(14)4-6-10/h3-6,8H,2,7H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKOUOOHSJWONP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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